
3-Propenylveratrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a heterocyclic organic compound that is often used in experimental and research settings . The compound is characterized by its two methoxy groups attached to a benzene ring, along with a propenyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propenylveratrole typically involves the alkylation of veratrole (1,2-dimethoxybenzene) with propenyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve similar alkylation reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
3-Propenylveratrole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the propenyl group to a propyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces the corresponding propyl derivative.
Substitution: Produces halogenated or nitrated derivatives of this compound.
科学研究应用
3-Propenylveratrole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, although specific medical applications are still under research.
作用机制
The mechanism of action of 3-Propenylveratrole involves its interaction with various molecular targets and pathways. The compound’s methoxy groups and propenyl group allow it to participate in a range of chemical reactions, influencing its biological activity. Specific pathways and molecular targets are still under investigation, but its antioxidant properties suggest it may interact with reactive oxygen species and related pathways.
相似化合物的比较
Similar Compounds
Eugenol: 4-Allyl-2-methoxyphenol, similar in structure but with a hydroxyl group instead of a second methoxy group.
Isoeugenol: 4-Propenyl-2-methoxyphenol, similar but with a different position of the propenyl group.
Methyleugenol: 4-Allyl-1,2-dimethoxybenzene, similar but with an allyl group instead of a propenyl group.
Uniqueness
3-Propenylveratrole is unique due to its specific arrangement of methoxy and propenyl groups, which confer distinct chemical and biological properties. Its structure allows for a variety of chemical modifications, making it a versatile compound in synthetic chemistry and research applications .
属性
CAS 编号 |
82895-28-1 |
|---|---|
分子式 |
C11H14O2 |
分子量 |
178.23 g/mol |
IUPAC 名称 |
1,2-dimethoxy-3-prop-1-enylbenzene |
InChI |
InChI=1S/C11H14O2/c1-4-6-9-7-5-8-10(12-2)11(9)13-3/h4-8H,1-3H3 |
InChI 键 |
FVUIKLBBHVVLFZ-UHFFFAOYSA-N |
规范 SMILES |
CC=CC1=C(C(=CC=C1)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Thiazolidinone, 5-[(6-ethoxy-1-ethyl-2(1H)-quinolinylidene)ethylidene]-3-ethyl-2-thioxo-](/img/structure/B13783569.png)
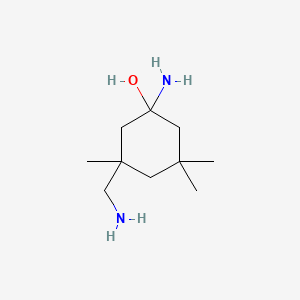
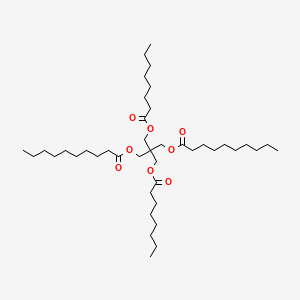
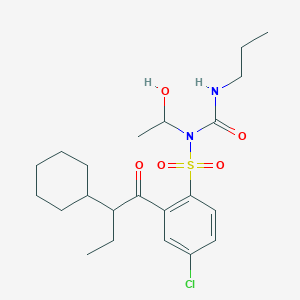
![Benzamide, 3-chloro-N-[dihydro-4-(hydroxymethyl)-2-oxo-3-furanyl]-](/img/structure/B13783598.png)
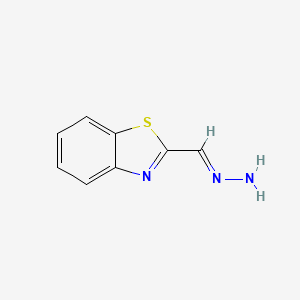
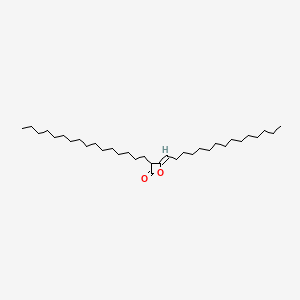
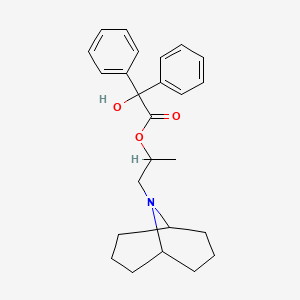

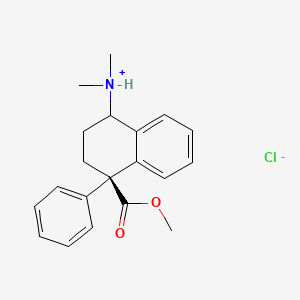
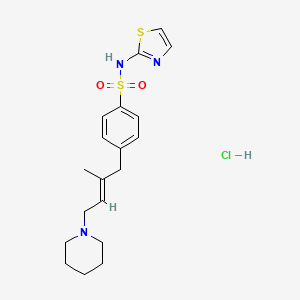
![1H-Pyrrolo[2,3-B]pyridine, 4-iodo-1-(trimethylsilyl)-](/img/structure/B13783656.png)
